![molecular formula C24H19N5 B2522499 (5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine CAS No. 477226-21-4](/img/structure/B2522499.png)
(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine
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Description
Molecular Structure Analysis
The molecular structure of DPPYPA is characterized by a pyrrolopyrimidine core with phenyl groups at the 5 and 7 positions and a pyridylmethylamine group at the 4 position. The exact mass for all target compounds is confirmed using high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis
While specific chemical reactions involving DPPYPA are not available, pyrrolopyrimidines in general have been studied for their reactivity. For instance, they can undergo nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Scientific Research Applications
Antitumor Activity:
DPYPA derivatives have been designed and synthesized for their antitumor potential. Specifically, a series of N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives were evaluated against human breast cancer cells and human gastric cancer cells. The most potent compound demonstrated super antitumor activity compared to the positive control palbociclib. These findings highlight DPYPA’s potential as a novel antitumor agent .
CDK6 Inhibition:
Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. DPYPA derivatives were tested for their CDK6 inhibitory activities. The compound (IVj) showed good CDK6 inhibitory activity, suggesting its potential as a CDK6 inhibitor. Molecular docking simulations provided insights into its binding mode with CDK6 .
Chemical Synthesis Strategies:
Organic chemists explore innovative synthetic routes to access DPYPA and related compounds. Efficient synthetic methodologies enable large-scale production and facilitate further biological evaluations.
properties
IUPAC Name |
5,7-diphenyl-N-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5/c1-3-9-19(10-4-1)21-16-29(20-11-5-2-6-12-20)24-22(21)23(27-17-28-24)26-15-18-8-7-13-25-14-18/h1-14,16-17H,15H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSOKGWLTXTAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CN=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine |
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